

Physical and chemical properties of 2-(2-methoxyphenyl) boronate ester.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Cat. No.:	B130259

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-(2-methoxyphenyl)boronic acid pinacol ester. This compound is a vital building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science for its role in constructing complex molecular architectures.

Core Properties and Specifications

2-(2-Methoxyphenyl)boronic acid pinacol ester, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole, is a stable, solid organoboron compound. Its structure incorporates a 2-methoxyphenyl group attached to a pinacolborane moiety, rendering it an effective and versatile coupling partner in various chemical reactions.

The physical characteristics of 2-(2-methoxyphenyl)boronic acid pinacol ester are summarized in the table below. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents like methanol.

Property	Value	Reference
Appearance	White to Almost white powder/crystal	[1]
Melting Point	78-80 °C	[1]
Boiling Point	328.5 ± 25.0 °C (Predicted)	[1]
Density	1.02 ± 0.1 g/cm³ (Predicted)	[1]
Solubility	Soluble in Methanol	[1]

The following table outlines key chemical identifiers and spectroscopic information for 2-(2-methoxyphenyl)boronic acid pinacol ester.

Identifier	Value	Reference
CAS Number	190788-60-4	[1]
Molecular Formula	C ₁₃ H ₁₉ BO ₃	
Molecular Weight	234.10 g/mol	
MDL Number	MFCD05863916	
¹ H NMR (300 MHz, CDCl ₃)	δ 7.67 (dd, J = 7.3, 1.8 Hz, 1H), 7.39 (ddd, J = 8.5, 7.4, 1.8 Hz, 1H), 6.96 (td, J = 7.5, 1.0 Hz, 1H), 6.89 (d, J = 8.3 Hz, 1H), 3.84 (s, 3H), 1.35 (s, 12H)	[2]
InChI Key	ASDFSWMHZSWXPO-UHFFFAOYSA-N	

Safety and Handling

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Information	Details	Reference
Hazard Codes	Xi (Irritant)	[1]
Hazard Note	Irritating to eyes and respiratory system.	[3]
Handling	Avoid inhalation. Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area.	[3] [4]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed.	[1] [3]
Personal Protective Equipment	Chemical safety goggles, compatible chemical-resistant gloves, and a government-approved respirator are recommended.	[3] [4]
Storage Class Code	11 - Combustible Solids	

Experimental Protocols

Detailed methodologies for the synthesis of 2-(2-methoxyphenyl)boronic acid pinacol ester and its application in Suzuki-Miyaura cross-coupling are provided below.

This protocol is based on a Sandmeyer-type borylation reaction.[\[2\]](#) The workflow for this synthesis is illustrated in the diagram below.

Materials:

- 2-methoxybenzenediazonium tetrafluoroborate (1 mmol, 222 mg)
- Ferrocene (1 mol%, 1.8 mg)
- Diisopropylaminoborane (2 mmol, 226 mg)
- Anhydrous Acetonitrile (CH₃CN) (2 mL)

- Anhydrous Methanol (MeOH) (2 mL)
- Pinacol (1.3 eq)
- Diethyl ether (Et₂O) (2 mL)
- 50 g/L Copper(II) chloride (CuCl₂) solution
- Sodium sulfate (Na₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Silica gel

Procedure:

- In a dried tube reactor under an argon atmosphere, dissolve 2-methoxybenzenediazonium tetrafluoroborate (1 mmol) and ferrocene (1 mol%) in 2 mL of anhydrous acetonitrile.
- Add diisopropylaminoborane (2 mmol) to the solution.
- Stir the mixture for 2.5 hours at room temperature.
- Quench the reaction by the slow addition of 2 mL of anhydrous methanol at 0°C.
- Allow the mixture to stir for an additional hour at room temperature.
- Remove all volatile components under reduced pressure.
- Add pinacol (1.3 eq) in 2 mL of diethyl ether and stir the mixture for 4 hours at room temperature.
- Wash the crude mixture with a 50 g/L CuCl₂ solution (2 x 5 mL).
- Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate to dryness.
- Dissolve the resulting oil in dichloromethane and filter through a pad of silica gel, eluting with dichloromethane to afford the pure 2-(2-methoxyphenyl)boronic acid pinacol ester. The isolated yield is reported to be 69%.[\[2\]](#)



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Caption: Workflow for the synthesis of 2-(2-methoxyphenyl)boronic acid pinacol ester.

2-(2-Methoxyphenyl)boronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.^{[5][6][7]} This reaction is fundamental in drug discovery and materials science.^{[8][9]}

Materials:

- Aryl or heteroaryl halide/triflate (1.0 mmol)
- 2-(2-Methoxyphenyl)boronic acid pinacol ester (1.5 mmol)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)
- Base (e.g., Na₃PO₄, 3.0 mmol)
- Solvent (e.g., Dioxane, 4 mL, and Water, 1 mL)

Procedure:

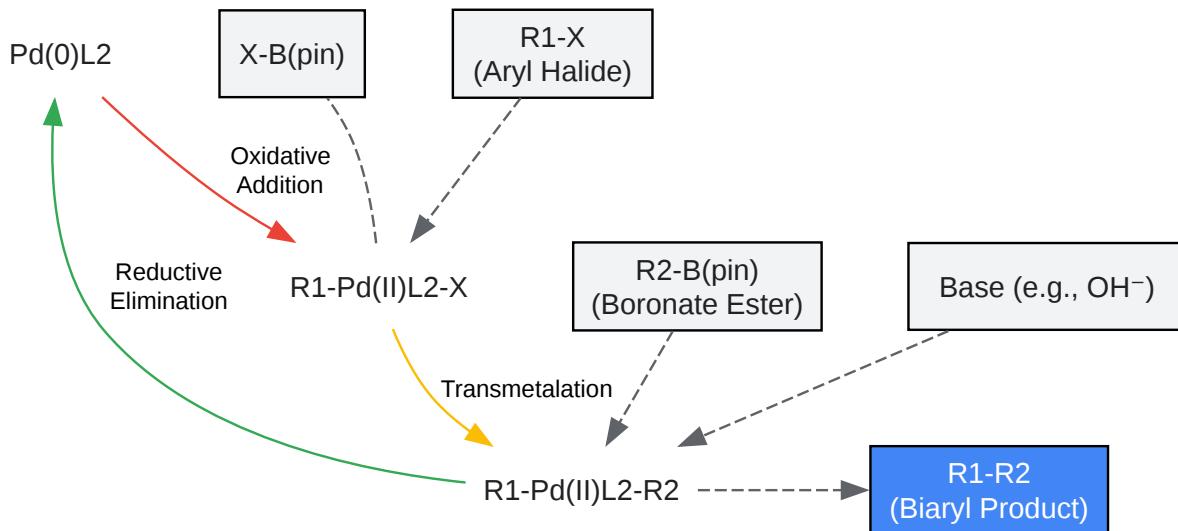
- To a reaction vial, add the aryl halide/triflate (1.0 mmol), 2-(2-methoxyphenyl)boronic acid pinacol ester (1.5 mmol), palladium catalyst (0.03 mmol), and base (3.0 mmol).
- Add the solvent mixture (e.g., 4:1 dioxane/water).
- Seal the vial and heat the reaction mixture at a temperature between 65-100°C with vigorous stirring.^[6] The reaction progress can be monitored by techniques such as TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature.

- Perform an aqueous workup: dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Core Applications and Signaling Pathways

The primary application of 2-(2-methoxyphenyl)boronic acid pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^{[5][6]} This palladium-catalyzed reaction forms a carbon-carbon bond between the 2-methoxyphenyl group and various organic electrophiles (typically aryl, vinyl, or alkyl halides and triflates).^[10] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.^[11] These features make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[5][9]}

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Beyond its role as a synthetic intermediate, 2-(2-methoxyphenyl)boronic acid pinacol ester is utilized in the preparation of biologically active molecules. It has been employed in the synthesis of inhibitors for TGF- β 1 and activin A signaling pathways, which are implicated in various diseases, including fibrosis and cancer.^[1] Boron-containing compounds, in general, are of growing interest in medicinal chemistry, with several boronic acid-based drugs approved for clinical use.^[12] Furthermore, nanoparticles functionalized with phenylboronic acid pinacol ester have been developed as ROS-responsive drug delivery systems for treating inflammatory conditions like periodontitis.^{[13][14]}

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- To cite this document: BenchChem. [Physical and chemical properties of 2-(2-methoxyphenyl) boronate ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130259#physical-and-chemical-properties-of-2-2-methoxyphenyl-boronate-ester>]

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